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Compound of Interest

Compound Name:
6,6-Difluoro-[1,4]oxazepane

hydrochloride

Cat. No.: B1428322 Get Quote

An In-Depth Technical Guide to 6,6-Difluoro-oxazepane Hydrochloride: Identification,

Synthesis, and Comprehensive Structure Elucidation

Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern

medicinal chemistry.[1][2] Fluorine's unique properties—such as its high electronegativity, small

size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic

stability, lipophilicity, and binding affinity.[1][2] Among the diverse array of fluorinated structures,

seven-membered heterocycles like oxazepanes are of growing interest due to their

conformational flexibility and potential as novel bioactive agents.[3] This guide provides a

comprehensive technical overview of 6,6-Difluoro-oxazepane hydrochloride, a specialized

building block. We will detail its definitive identification, propose a logical synthetic pathway,

and present a multi-technique workflow for its complete structure elucidation, grounded in the

principles of analytical chemistry. This document is intended for researchers and drug

development professionals who require a deep understanding of the characterization of novel

fluorinated entities.

Compound Identification and Properties
The first step in any rigorous scientific investigation is the unambiguous identification of the

compound in question. 6,6-Difluoro-oxazepane is recognized by the Chemical Abstracts

Service (CAS) under two numbers, distinguishing the free base from its hydrochloride salt.
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Property Value Source

Chemical Name
6,6-Difluoro-oxazepane

hydrochloride
N/A

Synonyms
6,6-Difluoro-1,4-oxazepane

HCl
[4]

CAS Number 1341039-23-3 [4][5][6]

Molecular Formula C₅H₁₀ClF₂NO [7]

Molecular Weight 173.59 g/mol [7]

CAS (Free Base)
1273565-78-8 (6,6-Difluoro-

1,4-oxazepane)
[8]

Molecular Formula (Free Base) C₅H₉F₂NO [8]

Molecular Weight (Free Base) 137.13 g/mol [8]

Proposed Synthetic Pathway
While multiple synthetic routes could be envisioned, a logical and efficient pathway provides

crucial context for understanding potential impurities and validating the final structure. The

synthesis of heterocyclic compounds often involves the reaction of a nucleophile with an

electrophile to form the desired ring system.[9][10][11] A plausible approach for 6,6-Difluoro-

oxazepane hydrochloride is a multi-step process involving cyclization followed by salt

formation.

Experimental Protocol: Synthesis
Step 1: N-Protection of Aminoethanol. 2-Aminoethanol is reacted with a suitable protecting

group, such as Boc-anhydride, under basic conditions to yield Boc-aminoethanol. This

prevents the nitrogen from participating in side reactions.

Step 2: Alkylation. The hydroxyl group of Boc-aminoethanol is deprotonated with a strong

base (e.g., Sodium Hydride) in an aprotic solvent like THF. The resulting alkoxide is then

reacted with an appropriate electrophile, such as 1-bromo-2,2-difluoro-3-chloropropane, to

form the linear precursor.
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Step 3: Intramolecular Cyclization (Ring Closure). The protecting group is removed under

acidic conditions. The now-free primary amine acts as a nucleophile, displacing the terminal

chlorine in an intramolecular SN2 reaction to form the 6,6-difluoro-oxazepane ring. A non-

nucleophilic base is used to facilitate the reaction.

Step 4: Hydrochloride Salt Formation. The purified 6,6-Difluoro-oxazepane free base is

dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A stoichiometric amount of

hydrochloric acid (as a solution in an organic solvent) is added dropwise with stirring. The

hydrochloride salt precipitates and is collected by filtration, washed with cold solvent, and

dried under vacuum.

The following diagram outlines this proposed synthetic workflow.
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Proposed Synthesis Workflow
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Caption: A proposed multi-step synthesis of 6,6-Difluoro-oxazepane HCl.

Structure Elucidation: A Multi-Technique Approach
The definitive confirmation of a novel chemical structure requires the integration of data from

multiple orthogonal analytical techniques. For a fluorinated heterocycle like 6,6-Difluoro-

oxazepane hydrochloride, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Single-Crystal X-ray Diffraction are the gold-standard methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

compounds in solution.[12] For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR

experiments is essential.

Expertise & Causality: The presence of fluorine makes ¹⁹F NMR a necessity. Fluorine-19 is a

spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly

sensitive for NMR experiments.[12][13] Its large chemical shift dispersion (~800 ppm) provides

high resolution and sensitivity to the local electronic environment, making it an excellent probe

for structural confirmation.[13][14]

Experimental Protocol: NMR Analysis

Sample Preparation: Dissolve ~5-10 mg of 6,6-Difluoro-oxazepane hydrochloride in a

suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

¹H NMR: Acquire a standard proton spectrum. The integration of peaks should correspond to

the 10 protons in the molecule. Splitting patterns will reveal proton-proton and proton-fluorine

couplings.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect 5 distinct carbon signals. The

carbon atom bonded to the two fluorine atoms (C6) will appear as a triplet due to ¹JCF

coupling.

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A single signal is expected for the two

equivalent fluorine atoms. Trifluoroacetic acid or another suitable standard can be used for

referencing.[15]

2D NMR (COSY, HSQC): Acquire 2D correlation spectra (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC) to

unambiguously assign proton and carbon signals and confirm connectivity within the

oxazepane ring.

Anticipated NMR Data Summary
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Nucleus
Predicted
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (Hz)

Assignment

¹H ~3.0-3.5 Multiplet - H2, H3

~3.8-4.2 Multiplet - H5

~4.0-4.5 Triplet 3JHF H7

¹³C ~45-55 Singlet - C3

~55-65 Singlet - C2

~60-70 Triplet 2JCF C5, C7

~115-125 Triplet 1JCF C6

¹⁹F -90 to -120 Triplet 3JFH F6

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition, as well as

structural information through fragmentation patterns.

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is critical for confirming the

elemental formula. Unlike chlorine or bromine, fluorine is monoisotopic (¹⁹F), so it does not

produce a characteristic M+2 peak.[16][17] However, the presence of chlorine from the

hydrochloride salt will result in a characteristic M+ peak (containing ³⁵Cl) and an M+2 peak

(containing ³⁷Cl) in an approximate 3:1 ratio for any fragments containing the chloride ion.[16]

[18]

Experimental Protocol: Mass Spectrometry

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the

protonated molecular ion of the free base, [M+H]⁺.

Mass Analysis: Perform analysis on a high-resolution instrument (e.g., TOF or Orbitrap) to

obtain an accurate mass measurement.
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Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation

(CID) to generate characteristic fragment ions. This helps confirm the connectivity of the

oxazepane ring.

Anticipated Mass Spectrometry Data

Ion
Calculated m/z
(C₅H₁₀F₂NO⁺)

Observed m/z
Fragmentation
Origin

[M+H]⁺ 138.0724 Within 5 ppm
Protonated parent

molecule

Fragment 1 ~108 - Loss of CH₂O

Fragment 2 ~80 -
Retro-synthetic

cleavage

Single-Crystal X-ray Diffraction
X-ray crystallography is the ultimate arbiter of molecular structure, providing an unambiguous

3D map of atomic positions in the solid state.[14][19][20]

Expertise & Causality: This technique is chosen for its ability to provide definitive proof of

structure, including bond lengths, bond angles, and the absolute configuration if the molecule is

chiral.[21] For a novel compound, obtaining a crystal structure is the highest standard of

characterization.

Experimental Protocol: X-ray Crystallography

Crystallization: Grow single crystals of 6,6-Difluoro-oxazepane hydrochloride suitable for

diffraction (typically >20 µm).[14] This is often achieved by slow evaporation of a saturated

solution in a suitable solvent system (e.g., ethanol/ether).[21]

Data Collection: Mount a suitable crystal on a diffractometer.[14] Collect diffraction data,

typically at low temperatures (~100 K) to minimize thermal motion.

Structure Solution and Refinement: Process the diffraction data to solve the phase problem

and generate an initial electron density map. Refine the atomic positions and thermal
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parameters to generate the final, high-resolution molecular structure.

The following diagram illustrates the integrated workflow for structure elucidation.

Integrated Structure Elucidation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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